Cas no 89525-00-8 (Acetic acid, [(chloroacetyl)amino](dimethoxyphosphinyl)-, methyl ester)
89525-00-8 structure
Product Name:Acetic acid, [(chloroacetyl)amino](dimethoxyphosphinyl)-, methyl ester
CAS-nummer:89525-00-8
MF:C7H13ClNO6P
MW:273.607982397079
CID:597627
PubChem ID:71324793
Update Time:2025-04-19
Acetic acid, [(chloroacetyl)amino](dimethoxyphosphinyl)-, methyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Acetic acid, [(chloroacetyl)amino](dimethoxyphosphinyl)-, methyl ester
- methyl 2-[(2-chloroacetyl)amino]-2-dimethoxyphosphorylacetate
- Methyl (2-chloroacetamido)(dimethoxyphosphoryl)acetate
- 89525-00-8
- DTXSID70754220
-
- Inchi: 1S/C7H13ClNO6P/c1-13-7(11)6(9-5(10)4-8)16(12,14-2)15-3/h6H,4H2,1-3H3,(H,9,10)
- InChI-sleutel: BYKJLZJCRDVUGM-UHFFFAOYSA-N
- LACHT: ClCC(NC(C(=O)OC)P(=O)(OC)OC)=O
Berekende eigenschappen
- Exacte massa: 273.0169018g/mol
- Monoisotopische massa: 273.0169018g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 7
- Complexiteit: 301
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.5
- Topologisch pooloppervlak: 90.9Ų
Experimentele eigenschappen
- PSA: 104.23000
- LogboekP: 1.16670
Acetic acid, [(chloroacetyl)amino](dimethoxyphosphinyl)-, methyl ester Gerelateerde literatuur
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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